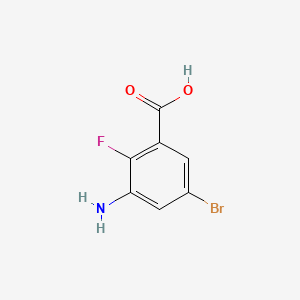

3-Amino-5-bromo-2-fluorobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-5-bromo-2-fluorobenzoic acid is an organic compound with the molecular formula C7H5BrFNO2 and a molecular weight of 234.02 g/mol It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and fluoro substituents on the benzene ring

Vorbereitungsmethoden

The synthesis of 3-Amino-5-bromo-2-fluorobenzoic acid typically involves the bromination of 2-amino-3-fluorobenzoic acid. A common method includes dissolving 2-amino-3-fluorobenzoic acid in dichloromethane and adding N-bromosuccinimide at room temperature. The reaction mixture is stirred for a couple of hours to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Analyse Chemischer Reaktionen

3-Amino-5-bromo-2-fluorobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromo and fluoro substituents on the benzene ring make it susceptible to nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Common reagents used in these reactions include N-bromosuccinimide for bromination, palladium catalysts for coupling reactions, and various oxidizing or reducing agents for modifying the amino group. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-Amino-5-bromo-2-fluorobenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as an intermediate in the synthesis of biologically active compounds.

Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Amino-5-bromo-2-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors through its amino, bromo, and fluoro groups, affecting various molecular pathways. For example, in Suzuki-Miyaura coupling reactions, the compound acts as a substrate that undergoes transmetalation with palladium catalysts to form new carbon-carbon bonds .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-Amino-5-bromo-2-fluorobenzoic acid include:

2-Amino-5-bromo-3-fluorobenzoic acid: Similar structure but with different positions of the substituents.

2-Amino-3-fluorobenzoic acid: Lacks the bromo substituent, affecting its reactivity and applications.

3-Bromo-5-fluorobenzoic acid:

Biologische Aktivität

3-Amino-5-bromo-2-fluorobenzoic acid is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores its biochemical properties, mechanism of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical formula of this compound is C7H5BrFNO2. The presence of an amino group, bromine, and fluorine atoms attached to the benzoic acid structure contributes to its distinctive reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 234.02 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Chemical Class | Benzoic acid derivative |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its mechanism of action involves:

- Nucleophilic Substitution : Similar to other benzylic halides, this compound can undergo nucleophilic substitution reactions, leading to modifications in target biomolecules.

- Enzyme Interaction : The amino group facilitates binding with enzymes and receptors, potentially influencing their activity. This interaction can lead to enzyme inhibition or activation, impacting various metabolic pathways .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Activity

Preliminary investigations have shown that this compound may possess anticancer properties. It has been studied for its effects on cancer cell lines, where it appears to induce apoptosis (programmed cell death) and inhibit cell proliferation .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against common pathogens such as E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as a therapeutic agent.

- Cancer Cell Line Studies : In research involving human cancer cell lines, treatment with this compound resulted in decreased viability and increased apoptosis rates. These findings suggest that the compound could be further explored for developing anticancer therapies .

Applications in Research and Industry

This compound has several applications across different fields:

- Medicinal Chemistry : Used as a lead compound for synthesizing new drugs targeting specific diseases, particularly infections and cancers.

- Biochemical Research : Investigated for its role as an enzyme inhibitor and in receptor binding studies.

- Industrial Applications : Employed in the production of dyes and pigments due to its unique chemical structure .

Eigenschaften

IUPAC Name |

3-amino-5-bromo-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRTOTKCKUHHOLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.